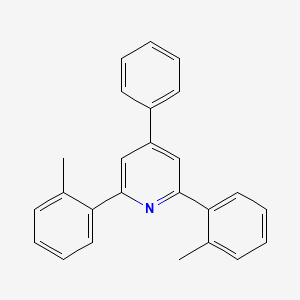

2,6-Bis(2-methylphenyl)-4-phenylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

816446-55-6 |

|---|---|

Molecular Formula |

C25H21N |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2,6-bis(2-methylphenyl)-4-phenylpyridine |

InChI |

InChI=1S/C25H21N/c1-18-10-6-8-14-22(18)24-16-21(20-12-4-3-5-13-20)17-25(26-24)23-15-9-7-11-19(23)2/h3-17H,1-2H3 |

InChI Key |

LPIZMAZIKHRQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,6 Bis 2 Methylphenyl 4 Phenylpyridine and Analogues

Diverse Synthetic Pathways and Reaction Sequences

The construction of complex pyridine (B92270) frameworks relies on a variety of synthetic approaches. These can be broadly categorized into methods that build the pyridine ring from acyclic precursors and those that functionalize a pre-existing pyridine ring. Transition-metal-catalyzed reactions have become particularly powerful, enabling the formation of carbon-carbon bonds at specific positions with high selectivity.

Transition metals such as rhodium, cobalt, copper, and palladium are instrumental in forging the intricate architecture of polysubstituted pyridines. They facilitate reactions that are often difficult to achieve through traditional methods, such as direct C-H bond activation and cycloaddition reactions.

Rhodium catalysis has emerged as a potent tool for the direct C-H arylation of heterocyclic compounds. acs.org This methodology allows for the introduction of aryl groups onto the pyridine ring without the need for pre-functionalization (e.g., halogenation or metallation), offering a more atom-economical and step-efficient pathway. In the context of synthesizing analogues of the target compound, a pre-formed pyridine core can be directly arylated. For instance, Rh(I)-catalyzed systems have been successfully employed for the direct coupling of pyridyl compounds with aryl halides. chemsoc.org.cn The reaction often utilizes the pyridine nitrogen as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho-position.

Recent advancements have demonstrated the synthesis of planar chiral ferrocene-based pyridine derivatives through Rh(I)-catalyzed direct coupling, achieving high yields and excellent enantioselectivity. chemsoc.org.cnchemsoc.org.cn While not directly forming the central pyridine ring, this C-H functionalization strategy is crucial for creating complex, sterically hindered pyridine analogues. The mechanism is believed to involve oxidative addition of the aryl halide to the Rh(I) center, followed by a directed C-H activation/cleavage step and reductive elimination to form the C-C bond and regenerate the catalyst. chemsoc.org.cn

| Entry | Pyridyl Substrate | Aryl Halide | Catalyst System | Yield (%) | Ref |

| 1 | Pyridylferrocene | 1-Bromo-4-methoxybenzene | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | 95 | chemsoc.org.cn |

| 2 | Pyridylferrocene | 1-Bromo-3,5-dimethylbenzene | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | 94 | chemsoc.org.cn |

| 3 | Pyridylferrocene | 1-Bromo-4-fluorobenzene | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | 96 | chemsoc.org.cn |

The cobalt-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule represents one of the most direct and atom-economical methods for constructing fully substituted pyridine rings. rsc.org This approach is exceptionally well-suited for the synthesis of 2,6-Bis(2-methylphenyl)-4-phenylpyridine. The reaction would involve the cyclotrimerization of two equivalents of 1-ethynyl-2-methylbenzene (an alkyne) with one equivalent of benzonitrile (B105546) (a nitrile).

This powerful transformation is often promoted by catalyst systems based on inexpensive and earth-abundant cobalt. nih.gov A common catalytic system involves a cobalt(II) salt, such as CoI₂, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a zinc reductant to generate the active Co(I) or Co(0) species. nih.govresearchgate.net The reaction proceeds with high regioselectivity, where the nitrile nitrogen and the two alkyne carbons form the pyridine ring. This method's efficiency and broad substrate scope make it a leading strategy for preparing a wide array of polyarylpyridines. rsc.orgnih.gov DFT studies support a mechanism that involves the oxidative coupling of two alkyne molecules to form a cobaltacyclopentadiene intermediate, followed by insertion of the nitrile and subsequent reductive elimination to yield the pyridine product. nih.govresearchgate.net

| Entry | Alkyne | Nitrile | Catalyst System | Yield (%) | Ref |

| 1 | Diphenylacetylene | Benzonitrile | CoI₂ / dppp (B1165662) / Zn | 92 | researchgate.net |

| 2 | Diphenylacetylene | 4-Methoxybenzonitrile | CoI₂ / dppp / Zn | 95 | researchgate.net |

| 3 | 1,2-Bis(4-fluorophenyl)ethyne | Benzonitrile | CoI₂ / dppp / Zn | 89 | researchgate.net |

| 4 | 1-Phenyl-1-propyne | Acetonitrile | CoCl₂(phen) / Zn / ZnBr₂ | 85 | nih.gov |

Copper catalysis provides a versatile platform for synthesizing substituted pyridines through cascade reactions that involve multiple bond-forming events in a single operation. These modular syntheses often combine cross-coupling, cyclization, and oxidation/aromatization steps. For example, functionalized pyridines can be assembled from simple starting materials like oxime acetates and α,β-unsaturated aldehydes or ketones. dntb.gov.ua

One notable pathway involves a copper-catalyzed tandem nih.govrsc.org-rearrangement and 6π-3-azatriene electrocyclization. This strategy allows for the construction of highly substituted pyridines from O-propargylic α,β-unsaturated oximes. The copper catalyst facilitates the initial rearrangement, which is followed by a thermal 6π-electrocyclization and subsequent aromatization. Such cascade processes are valuable for building complex molecular architectures from relatively simple linear precursors. While potentially requiring more steps to prepare the initial substrate for a specific target like this compound, the power of the cascade lies in its ability to rapidly build molecular complexity.

| Entry | Starting Materials | Catalyst | Reaction Type | Product Type | Ref |

| 1 | Oxime acetates, Aldehydes | Cu(OAc)₂ | Coupling/Condensation | Polysubstituted Pyridines | dntb.gov.ua |

| 2 | (E)-O-propargylic α,β-unsaturated oximes | CuI | Rearrangement/Electrocyclization | Tri- and Tetrasubstituted Pyridines | dntb.gov.ua |

| 3 | Oximes, α,β-Unsaturated Imines | CuBr | Condensation | Highly Substituted Pyridines | dntb.gov.ua |

Palladium-catalyzed direct C-H arylation offers a powerful alternative to traditional cross-coupling reactions, and the use of pyridine N-oxides is a key strategy for achieving high regioselectivity. acs.org The N-oxide group serves as an activating and directing group, facilitating the selective functionalization of the C-H bonds at the C2 and C6 positions of the pyridine ring. rsc.orgrsc.org

To synthesize the target molecule, one could envision starting with 4-phenylpyridine (B135609) N-oxide and performing a double direct arylation with an appropriate 2-methylphenyl source, such as 2-bromotoluene (B146081) or potassium 2-methylphenyltrifluoroborate. nih.govrsc.org Typical catalyst systems involve a palladium(II) source like Pd(OAc)₂. rsc.orgrsc.org Mechanistic studies suggest that the reaction can proceed through a C-H activation pathway. acs.org In some cases, evidence points to a cooperative catalytic system where two distinct palladium centers are involved in the C-H activation and C-C bond formation steps. berkeley.edu After the arylation, the N-oxide can be readily removed by reduction to afford the final pyridine product.

| Entry | Pyridine N-Oxide | Arylating Agent | Catalyst System | Yield (%) | Ref |

| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ | 85 | rsc.org |

| 2 | 3-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ | 82 | rsc.org |

| 3 | Pyridine N-oxide | 2'-Bromo-4'-methylacetanilide | Pd(OAc)₂ / P(t-Bu)₃HBF₄ | 35 | nih.gov |

| 4 | Pyridine N-oxide | Benzene (B151609) | Pd(OAc)₂ / Ag₂CO₃ | 81 | acs.org |

Multi-component reactions (MCRs) are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. acsgcipr.org These reactions are prized for their efficiency and ability to rapidly generate molecular complexity. Classic named reactions such as the Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis are foundational examples of this approach. acsgcipr.org

The Hantzsch synthesis, for instance, typically involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. To construct this compound via a Hantzsch-type route, one would react benzaldehyde, an ammonia source, and two equivalents of a β-dicarbonyl compound bearing a 2-methylphenyl group. Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, are also central to pyridine synthesis. The Bohlmann-Rahtz pyridine synthesis is another example where enamines react with ethynyl (B1212043) ketones to directly produce substituted pyridines via a sequence of Michael addition and cyclodehydration steps. acsgcipr.org These methods, while established, remain highly relevant for the construction of diverse pyridine libraries.

Precursor Derivatization and Functionalization Strategies

These approaches rely on modifying an existing heterocyclic precursor or functionalizing a pre-formed pyridine ring.

Pyrones, particularly 4-pyrone derivatives, serve as valuable precursors for pyridine synthesis through ring transformation reactions. mdpi.com A notable method involves the reaction of ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylates with amines, such as 2,2-dimethoxyethylamine, in a process known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction. mdpi.com

This initial reaction, typically conducted under reflux in toluene (B28343), yields substituted 4-pyridones. mdpi.com Subsequent acid-catalyzed deprotection of the acetal (B89532) group and intramolecular cyclization leads to the formation of bicyclic systems like 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netresearchgate.netoxazine-1,8-diones. mdpi.com These intermediates can then be further transformed into various polycyclic pyridone structures. mdpi.com

| 5-Acyl-4-pyrone-2-carboxylate (Acyl group) | Amine | Conditions | 4-Pyridone Product Yield | Reference |

| Benzoyl | 2,2-Dimethoxyethylamine | Toluene, reflux | 90% | mdpi.com |

| Acetyl | 2,2-Dimethoxyethylamine | Toluene, reflux | 85% | mdpi.com |

| Pivaloyl | 2,2-Dimethoxyethylamine | MeCN, reflux | 42% | mdpi.com |

This interactive table shows the yields for the synthesis of 4-pyridones from various pyrone precursors.

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines, particularly for introducing substituents at the C2 and C6 positions. nih.gov A powerful strategy involves the sequential addition of Grignard reagents to a pyridine N-oxide. nih.gov

In the first step, a Grignard reagent is added to the pyridine N-oxide in THF at room temperature. nih.gov Subsequent treatment with acetic anhydride (B1165640) at elevated temperatures leads to the formation of a 2-substituted pyridine in good to high yields. nih.gov Alternatively, if the second step is performed with DMF instead of acetic anhydride, the 2-substituted pyridine N-oxide is obtained. nih.gov This intermediate can then react with a second, different Grignard reagent to afford a 2,6-disubstituted pyridine, allowing for the controlled, stepwise construction of asymmetrically substituted products. nih.gov

| Pyridine N-Oxide | Grignard Reagent(s) | Reagent (Step 2) | Product | Yield | Reference |

| Pyridine N-oxide | Phenylmagnesium bromide | Acetic anhydride | 2-Phenylpyridine (B120327) | High | nih.gov |

| Pyridine N-oxide | 1. Phenylmagnesium bromide2. Methylmagnesium bromide | 1. DMF2. Acetic anhydride | 2-Methyl-6-phenylpyridine | Good | nih.gov |

| Pyridine N-oxide | Alkyl/Aryl/Alkynyl Grignards | Acetic anhydride | 2-Substituted Pyridines | Good to High | nih.gov |

This interactive table demonstrates the sequential functionalization of pyridine N-oxides using Grignard reagents.

Vapor phase synthesis over solid acid catalysts represents an important industrial method for producing pyridines. wikipedia.orgelsevierpure.com Specifically, the synthesis of 2,6-bis(4-methylphenyl)pyridine, a close analogue of the target compound, has been achieved with high selectivity through the aminocyclization of 4-methyl acetophenone (B1666503) with formaldehyde (B43269) and ammonia over novel mesoporous Zn-Al-MCM-41 catalysts. elsevierpure.com

The reaction is conducted at high temperatures (typically 350-500 °C) in the gas phase. wikipedia.orgelsevierpure.com The efficiency and selectivity of the process are highly dependent on various parameters, including the reaction temperature, the molar ratio of the reactants, and the specific properties of the catalyst, such as the Si/(Zn+Al) ratio. elsevierpure.com Studies have shown that a lower Si/(Zn+Al) ratio, which corresponds to a higher number of Brønsted acid sites, leads to increased conversion of the starting ketone and higher selectivity for the desired disubstituted pyridine product. elsevierpure.com This method offers a continuous process for the production of symmetrically substituted pyridines. elsevierpure.com

| Catalyst | Si/(Zn+Al) Ratio | Reactants | Temperature | Product Selectivity (2,6-BP*) | Reference |

| Zn-Al-MCM-41 | 21 | 4-Methyl acetophenone, HCHO, NH₃ | 400-500 °C | High | elsevierpure.com |

| Zn-Al-MCM-41 | 75 | 4-Methyl acetophenone, HCHO, NH₃ | 400-500 °C | Lower | elsevierpure.com |

| H-ZSM-5 | N/A | Acetaldehyde, HCHO, NH₃ | 300-550 °C | Pyridine and Picoline | google.com |

*2,6-BP = 2,6-bis(4-methylphenyl)pyridine

This interactive table compares the catalytic performance of different molecular sieves in the vapor phase synthesis of pyridines.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical aspect of pyridine synthesis, particularly when constructing unsymmetrically substituted rings. In the context of this compound, classical condensation methods like the Kröhnke and related one-pot syntheses offer excellent regiochemical control. When two equivalents of a ketone (2-methylacetophenone) are reacted with one equivalent of an aldehyde (benzaldehyde), the aldehyde-derived aryl group (phenyl) is selectively incorporated at the 4-position of the pyridine ring, while the ketone-derived groups (2-methylphenyl) occupy the 2- and 6-positions. This inherent regioselectivity arises from the reaction mechanism, which involves the formation of a 1,5-dicarbonyl intermediate structured symmetrically around the carbon atom originating from the aldehyde.

Modern catalytic methods have also demonstrated high levels of regioselectivity. For instance, palladium-catalyzed C–H alkenylation of α,β-unsaturated oximes followed by aza-6π-electrocyclization can produce multisubstituted pyridines with complete regioselectivity. Similarly, rhodium-catalyzed chelation-assisted C-H activation has been used to synthesize highly substituted pyridine derivatives with defined regiochemistry.

While stereochemistry is paramount in the synthesis of saturated or partially saturated analogues like piperidines and dihydropyridines, it is not a factor in the final aromatic product of this compound, which is achiral. acs.orgasianpubs.org However, stereochemical considerations are crucial during the formation of non-aromatic intermediates. For example, in the synthesis of related 2,6-diarylpiperidin-4-ones, the relative stereochemistry of the substituents is controlled during the cyclization step, typically resulting in a chair conformation with bulky aryl groups in equatorial positions to minimize steric strain.

Reaction Kinetics and Mechanistic Elucidation in Synthetic Pathways

Understanding the kinetics and mechanisms of pyridine formation is essential for optimizing reaction conditions and maximizing yields. The pathways for both classical and modern synthetic routes have been the subject of extensive investigation.

The mechanism of the Kröhnke pyridine synthesis has been well-elucidated and serves as a model for understanding the formation of 2,4,6-triarylpyridines. acsgcipr.orgwikipedia.org The reaction proceeds through several key, often transient, intermediates:

Michael Adduct Formation: The reaction initiates with a Michael 1,4-addition of the enolate of an α-pyridinium methyl ketone salt to an α,β-unsaturated ketone (chalcone). wikipedia.orgdrugfuture.com This forms a Michael adduct.

1,5-Dicarbonyl Intermediate: The initial adduct rapidly tautomerizes to form a crucial 1,5-dicarbonyl intermediate. wikipedia.org This species is central to the ring-forming process but is typically not isolated under the reaction conditions.

Cyclization and Dehydration: The 1,5-dicarbonyl compound reacts with ammonia (from ammonium (B1175870) acetate) to form an imine, which then undergoes intramolecular cyclization. A subsequent series of dehydration steps leads to the formation of a dihydropyridine intermediate, which then aromatizes to the final pyridine product. wikipedia.org

The choice of catalyst and reaction conditions profoundly impacts the efficiency, selectivity, and kinetics of pyridine synthesis. In classical methods, the catalyst often plays a dual role. In the Kröhnke synthesis, ammonium acetate (B1210297) acts as both the nitrogen source and a weak acid catalyst to promote the condensation and dehydration steps. wikipedia.orgmdpi.com In the Hantzsch synthesis, the reaction can be sluggish but is significantly improved by acid catalysis or by using microwave irradiation, which can reduce reaction times from hours to minutes and improve yields. wikipedia.orgnih.gov

The selectivity between different heterocyclic products can also be controlled by the catalytic system. Research has shown that in multicomponent reactions of ketones, aldehydes, and a nitrogen source, the choice of Lewis acid can dictate the outcome. For instance, using BF₃·OEt₂ as the catalyst can favor the formation of pyrimidines, whereas using TMSOTf can selectively yield pyridines. nih.gov

In transition-metal-catalyzed syntheses, the nature of the metal, ligands, and additives is critical. For the synthesis of 2,6-diarylpyridines, a cooperative Pd/Cu catalytic system has been shown to be effective for the double C-H arylation of an in situ generated pyridinium (B92312) salt. researchgate.net The study indicated that both the palladium catalyst and the copper(I) oxide co-catalyst were essential for the transformation. The table below summarizes the influence of different catalytic systems on the synthesis of substituted pyridines, highlighting the impact on reaction outcomes.

| Catalyst System | Substrates | Product Type | Key Conditions | Yield (%) | Reference |

| BF₃·OEt₂ / HMDS | Benzaldehyde, Acetophenone | 2,4,6-Triphenylpyrimidine | Microwave, 150 °C | 82 | nih.gov |

| TMSOTf / HMDS | Benzaldehyde, Acetophenone | 2,4,6-Triphenylpyridine | Microwave, 150 °C | 85 | nih.gov |

| Pd(OAc)₂ / Cu₂O | Pyridine, Iodobenzene | 2,6-Diphenylpyridine | (MeO)₂SO₂, 150 °C | 62 | researchgate.net |

| p-Toluenesulfonic acid | Benzaldehyde, Ethyl Acetoacetate | 1,4-Dihydropyridine | Ultrasonic, Aqueous | 96 | wikipedia.org |

| None (One-pot) | 2-Acetylpyridine, Benzaldehyde | 4'-Phenyl-2,2':6',2''-terpyridine | NH₄OAc, Acetic Acid | High | mdpi.com |

This data illustrates that precise control over the catalytic environment allows for selective and high-yield synthesis of complex pyridine derivatives and related heterocycles. The development of novel catalysts continues to push the boundaries of efficiency and functional group tolerance in this field.

Advanced Structural Characterization and Conformational Analysis of 2,6 Bis 2 Methylphenyl 4 Phenylpyridine

Ancillary Spectroscopic and Spectrometric Techniques for Structural Confirmation

While foundational techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide the primary architectural details of 2,6-Bis(2-methylphenyl)-4-phenylpyridine, a robust and comprehensive structural confirmation is achieved through the application of supplementary analytical methods. Vibrational spectroscopy and high-resolution mass spectrometry are pivotal in this regard, offering orthogonal data that corroborates the presence of specific functional groups and verifies the elemental composition of the molecule.

Vibrational Spectroscopy (FT-IR, Raman): Diagnostic Frequencies for Structural Features

The vibrational spectrum of this compound is expected to be intricate, reflecting its multifaceted structure. The key diagnostic vibrational bands would originate from the central pyridine (B92270) ring, the attached phenyl and tolyl rings, and the methyl groups.

Expected Diagnostic Vibrational Frequencies

The following table outlines the expected diagnostic vibrational frequencies for this compound, based on data from structurally similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretching | 3100 - 3000 | These bands correspond to the stretching vibrations of the carbon-hydrogen bonds on the pyridine, phenyl, and tolyl rings. |

| Aliphatic C-H Stretching | 3000 - 2850 | This region shows the symmetric and asymmetric stretching of the C-H bonds within the methyl groups. |

| C=C and C=N Stretching | 1620 - 1400 | These are characteristic stretching vibrations of the aromatic systems (pyridine, phenyl, and tolyl). The C=N stretching of the pyridine ring is a particularly strong indicator. |

| C-C Stretching (inter-ring) | 1300 - 1200 | This corresponds to the stretching of the single bonds that link the phenyl and tolyl substituents to the central pyridine core. |

| In-plane C-H Bending | 1300 - 1000 | These are the bending vibrations of the C-H bonds that occur within the plane of the aromatic rings. |

| Out-of-plane C-H Bending | 900 - 675 | These vibrations involve the bending of the C-H bonds out of the plane of the aromatic rings. The pattern of these bands can be indicative of the substitution pattern on the rings. |

| Ring Breathing Modes | 1050 - 950 | These are symmetric radial stretching vibrations of the aromatic rings. |

| Methyl C-H Bending | 1470 - 1430 and 1380 - 1370 | This corresponds to the asymmetric and symmetric bending (deformation) of the C-H bonds in the methyl groups. |

Note: The precise positions of these vibrational bands can be influenced by the specific electronic and steric environment within the molecule.

In FT-IR spectroscopy, the out-of-plane C-H bending vibrations are often highly informative for determining the substitution patterns of aromatic rings. For the 2,6-disubstituted pyridine and the ortho-substituted tolyl rings in the target molecule, distinct patterns of absorption bands would be anticipated in the 900-675 cm⁻¹ region. Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary data, especially for the C=C and C-C stretching modes of the aromatic framework.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy (typically to four or five decimal places), HRMS enables the calculation of a unique molecular formula.

For this compound, the anticipated molecular formula is C₂₅H₂₁N. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be precisely calculated and compared with the experimentally measured value. For example, HRMS data for the related compound 2,6-diphenyl-4-(m-tolyl)pyridine (C₂₄H₂₀N) shows a calculated m/z of 322.1590 for [M+H]⁺, with an experimental value of 322.1588, highlighting the precision of this method. nih.gov

Fragmentation Analysis

Beyond providing the molecular formula, mass spectrometry offers valuable structural insights through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecule can break down into smaller, characteristic fragment ions. The fragmentation of this compound would likely occur through the cleavage of the bonds connecting the substituent rings to the central pyridine core.

Plausible Fragmentation Pathways

A number of fragmentation pathways can be postulated:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from one of the tolyl substituents.

Loss of a tolyl group: Cleavage of a tolyl radical (•C₇H₇).

Loss of a phenyl group: Cleavage of a phenyl radical (•C₆H₅).

Cleavage of the pyridine ring: While possible, the fragmentation of the central heterocyclic ring is generally less favored than the loss of the larger, more stable substituents.

The analysis of these fragment ions helps to reconstruct the molecular structure, confirming the presence of the phenyl, tolyl, and pyridine moieties. A hypothetical fragmentation table is provided below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺• | C₂₅H₂₁N⁺• | 335.1674 |

| [M-CH₃]⁺ | C₂₄H₁₈N⁺ | 320.1439 |

| [M-C₇H₇]⁺ | C₁₈H₁₄N⁺ | 244.1126 |

| [M-C₆H₅]⁺ | C₁₉H₁₆N⁺ | 258.1283 |

Note: The m/z values presented are theoretical and would be confirmed by high-resolution measurements.

By integrating the precise mass measurement of the molecular ion with a logical analysis of its fragmentation pattern, HRMS provides a powerful and definitive confirmation of the identity and structure of this compound.

Theoretical and Computational Chemistry Investigations of 2,6 Bis 2 Methylphenyl 4 Phenylpyridine

Electronic Structure and Molecular Orbital Analysis via Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic properties of molecules. Such analyses for 2,6-Bis(2-methylphenyl)-4-phenylpyridine would provide crucial insights into its stability, reactivity, and potential applications in materials science. However, specific studies detailing these aspects are not present in the reviewed literature.

Optimized Geometries and Conformational Energy Landscapes

A computational study would typically begin by determining the most stable three-dimensional structure of the molecule, its optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For a molecule like this compound, with multiple phenyl rings capable of rotation, mapping the conformational energy landscape would be essential to identify the global minimum energy structure and understand its dynamic behavior. The steric hindrance introduced by the ortho-methyl groups on the flanking phenyl rings would significantly influence the dihedral angles between the pyridine (B92270) core and the aryl substituents, a key aspect that remains unquantified.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for estimating the chemical reactivity, kinetic stability, and optical and electronic properties of a compound. Without specific DFT calculations, the HOMO-LUMO gap for this compound remains unknown.

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this pyridine derivative, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack or coordination to metal ions. The specific charge distribution, however, has not been computationally modeled in published research.

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for elucidating the step-by-step pathways of chemical reactions, helping to understand how reactants are converted into products.

Reaction Pathway Exploration and Transition State Characterization

The synthesis of polysubstituted pyridines can often be complex. Computational studies can explore various potential reaction pathways, calculate the energies of intermediates and, crucially, characterize the transition states that connect them. This allows chemists to understand the energetic barriers of a reaction and predict the most likely mechanism. For the formation of this compound, such studies could provide a theoretical basis for optimizing reaction conditions like temperature and catalyst choice, but this research has not been undertaken.

Prediction of Regioselectivity and Product Distribution

In syntheses involving unsymmetrical reagents, multiple isomers can potentially be formed. Computational chemistry can be used to predict the regioselectivity of a reaction by comparing the activation energies for the formation of different products. This is particularly relevant for substituted pyridines where the position of functional groups is critical. While general principles of regioselectivity in pyridine synthesis are understood, a specific computational prediction for the product distribution in the synthesis of this compound is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules. For a sterically crowded molecule like this compound, MD simulations provide critical insights into its structural dynamics, conformational landscape, and interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to map out the potential energy surface and understand the molecule's flexibility and preferred shapes.

Computational studies on similar sterically hindered biaryl systems, such as 2-phenylpyridine (B120327) and 2,2'-bipyridine, have utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate the energy barriers associated with rotation around the inter-ring bonds. researchgate.net These calculations reveal that steric repulsions and stabilizing interactions, such as C-H···N contacts, govern the preferred dihedral angles. researchgate.net For this compound, the rotational barrier for the 2-methylphenyl groups would be significantly influenced by the steric clash between the methyl groups and the nitrogen atom or the C-H bond of the pyridine ring.

MD simulations can map the conformational space by simulating the molecule's movement over time, allowing for the observation of transitions between different torsional states. The energy barriers for these rotations can be more systematically quantified using potential energy surface (PES) scans, where the dihedral angle of interest is systematically varied and the molecule's energy is calculated at each step.

Illustrative Rotational Energy Barriers: The following table presents hypothetical rotational energy barriers calculated for the key dihedral angles in this compound. These values are illustrative and based on typical findings for sterically hindered biaryl compounds.

| Rotational Bond | Dihedral Angle Definition | Calculated Rotational Barrier (kJ/mol) |

| Pyridine-Phenyl (C4) | C3-C4-C1'-C2' | 20 - 35 |

| Pyridine-Methylphenyl (C2) | N1-C2-C1''-C2'' | 45 - 70 |

| Pyridine-Methylphenyl (C6) | N1-C6-C1'''-C2''' | 45 - 70 |

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and behavior of a molecule. MD simulations are exceptionally well-suited to explore these effects by explicitly including solvent molecules in the simulation box. The solvent can influence the rotational barriers and the stability of different conformers through dielectric screening and specific solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces).

For a largely non-polar molecule like this compound, simulations in different solvents (e.g., a polar solvent like dimethyl sulfoxide (B87167) versus a non-polar solvent like hexane) would reveal how intermolecular forces dictate its conformational equilibrium. Furthermore, MD simulations can provide insights into the early stages of self-assembly and aggregation. rsc.org By simulating multiple solute molecules, it is possible to observe how they interact and arrange themselves, driven by forces such as π-π stacking between the aromatic rings. mdpi.com The steric hindrance from the methyl groups would likely lead to non-planar stacking arrangements, influencing the morphology of any resulting aggregates. Studies on the self-assembly of other substituted pyridine ligands have shown that the final architecture is a delicate balance of metal coordination preferences, ligand flexibility, and intermolecular packing forces. nih.gov

Advanced Computational Methods for Predicting Spectroscopic Parameters

Computational chemistry offers a suite of methods to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT.

The process involves first optimizing the molecule's geometry and then calculating the NMR shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.gov For substituted pyridines, computational methods have been shown to successfully predict ¹³C chemical shifts, with accuracy improving when using more sophisticated models that account for substituent effects and molecular geometry. acs.orgacs.orgstenutz.eu Discrepancies between calculated and experimental shifts can sometimes point to dynamic processes or specific intermolecular interactions in the solid state or solution. nih.gov

Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts: This table provides a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for selected carbon atoms in this compound. The calculated values are typical for GIAO-DFT computations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| Pyridine C2/C6 | 157.8 | 156.5 | +1.3 |

| Pyridine C4 | 150.2 | 149.1 | +1.1 |

| Pyridine C3/C5 | 118.5 | 119.0 | -0.5 |

| Phenyl C1' (at C4) | 137.9 | 138.4 | -0.5 |

| Methylphenyl C1'' (at C2/C6) | 140.1 | 139.5 | +0.6 |

| Methyl Carbon | 20.8 | 21.5 | -0.7 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. Assigning these peaks in a complex molecule like this compound can be challenging based on experimental data alone.

Computational frequency calculations, typically performed using DFT, are a standard tool for this purpose. After obtaining an optimized molecular geometry, a frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. By visualizing the atomic motions associated with each calculated frequency, a definitive assignment of the experimental spectrum can be achieved.

Illustrative Calculated Vibrational Frequencies and Assignments: The following table shows a selection of predicted vibrational frequencies for this compound and their primary mode assignments.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3105 | 2981 | Aromatic C-H Stretch |

| 3045 | 2923 | Methyl C-H Stretch |

| 1610 | 1546 | Pyridine Ring C=N/C=C Stretch |

| 1595 | 1531 | Phenyl Ring C=C Stretch |

| 1450 | 1392 | Methyl C-H Bend |

| 1025 | 984 | Ring Breathing Mode |

| 765 | 734 | C-H Out-of-Plane Bend |

Reactivity Profile and Mechanistic Pathways of 2,6 Bis 2 Methylphenyl 4 Phenylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine core of 2,6-Bis(2-methylphenyl)-4-phenylpyridine exhibits a characteristic reactivity pattern dictated by the interplay of electronic and steric effects.

Substitution Reactions on the Pyridine Core: Theoretical Considerations and Experimental Observations

Theoretical Considerations:

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In the case of this compound, the 2-, 4-, and 6-positions are already substituted. Therefore, any electrophilic attack on the pyridine core would theoretically be directed to the 3- and 5-positions. However, the significant steric bulk from the two ortho-tolyl groups and the phenyl group creates a crowded environment around the pyridine ring, making it highly inaccessible to incoming electrophiles. This steric hindrance is expected to dramatically decrease the rate of electrophilic substitution, likely requiring harsh reaction conditions.

Experimental Observations:

Nucleophilic Attack and Addition Mechanisms

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, these positions are occupied. Nucleophilic attack on the pyridine nitrogen is a possibility, leading to the formation of a pyridinium (B92312) salt. However, the steric hindrance from the adjacent 2-methylphenyl groups significantly impedes the approach of nucleophiles to the nitrogen atom. thieme-connect.com This steric shielding reduces the Lewis basicity and nucleophilicity of the nitrogen atom. thieme-connect.com

Studies on sterically hindered pyridines have shown that their reactivity towards Lewis acids is diminished by several orders of magnitude compared to unhindered pyridines. thieme-connect.com While direct nucleophilic substitution at the substituted positions is unlikely without a suitable leaving group, nucleophilic addition to the pyridine ring, potentially followed by oxidation, could be a viable pathway for functionalization if the steric barrier can be overcome, for instance by using smaller, highly reactive nucleophiles or by activating the pyridine ring.

Reactivity of the Aryl and Methylphenyl Substituents

The peripheral aryl and methylphenyl rings offer alternative sites for chemical modification, potentially allowing for the synthesis of derivatives without altering the core pyridine structure.

Functionalization of Peripheral Phenyl Rings

The phenyl group at the 4-position and the two 2-methylphenyl groups at the 2- and 6-positions can undergo electrophilic aromatic substitution. The directing effects of the substituents on these rings will govern the regioselectivity of such reactions.

4-Phenyl Ring: The pyridine ring acts as a deactivating, meta-directing substituent. Therefore, electrophilic substitution on the 4-phenyl ring is expected to occur at the meta-positions relative to the point of attachment to the pyridine core.

2-Methylphenyl Rings: The methyl group is an activating, ortho- and para-directing substituent. The pyridine ring at the 2-position of the tolyl group is deactivating. The interplay of these effects would likely direct incoming electrophiles to the positions para to the methyl group (5-position of the tolyl ring) and ortho to the methyl group but meta to the pyridine ring (3-position of the tolyl ring).

Specific experimental data for these functionalization reactions on this compound are not documented. However, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-established and would apply here.

Reactions Involving Methyl Groups: Oxidation and Derivatization

The two methyl groups on the peripheral phenyl rings are potential sites for oxidation and other derivatization reactions.

Oxidation:

The methyl groups can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or alcohols, using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) is known to oxidize aromatic methyl groups to aldehydes or carboxylic acids. emporia.edu The oxidation of methyl groups on substituted toluenes has been studied, and the reaction's success and product distribution depend on the other substituents present on the aromatic ring. nih.gov

Derivatization:

Beyond oxidation, the methyl groups could potentially undergo other transformations like halogenation (e.g., free-radical bromination with N-bromosuccinimide) to introduce a handle for further functionalization.

Redox Chemistry and Electron Transfer Pathways

The redox behavior of pyridines is a key aspect of their chemistry. rsc.org The pyridine moiety can be reduced to a dihydropyridine (B1217469), tetrahydropyridine, or piperidine. Conversely, it can participate in electron transfer processes.

The central pyridine ring in this compound can, in principle, undergo reduction. However, the steric crowding around the ring may hinder the approach of reducing agents.

In terms of oxidation, the nitrogen lone pair can be oxidized to an N-oxide. Pyridine N-oxides have altered reactivity compared to the parent pyridine, often facilitating substitution reactions. However, the steric hindrance in this compound would likely make N-oxidation difficult.

Electron transfer to or from the π-system of the pyridine ring is another possibility. The electron-deficient nature of the pyridine ring suggests it can act as an electron acceptor. The extensive conjugation with the three aryl substituents would influence the energy levels of the molecular orbitals and thus the redox potentials of the molecule.

Electrochemical Studies of Redox Potentials: Methodological Approaches and Theoretical Understanding of Electron Transfer Processes

The electrochemical behavior of polypyridine ligands like this compound is critical to understanding their role in redox-active molecular systems. Methodologically, cyclic voltammetry is a primary tool for investigating the redox potentials of these compounds. Studies on a series of substituted terpyridine ligands have shown that they are typically reduced at potentials below -2.0 V when measured against a ferrocene/ferrocenium (Fc/Fc+) reference couple in an electrolyte solution like dimethylformamide (DMF) with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAHFP). uit.no

Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in understanding the electron transfer processes. uit.no DFT calculations can determine the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are involved in redox events. A linear relationship has been demonstrated between experimentally measured reduction potentials of terpyridines and various DFT-calculated energies. uit.no Furthermore, these reduction potentials correlate linearly with the sum of the Hammett constants of the substituents on the ligand, providing a quantitative link between the electronic nature of the substituents and the electrochemical properties of the molecule. uit.no

Investigation of Radical Intermediates and Pathways

The one-electron oxidation or reduction of pyridine-based ligands can generate radical intermediates, which are often key to mechanistic pathways in catalysis and photochemistry. While specific studies on the radical intermediates of this compound are not widely available, research on analogous compounds provides significant insight into their potential behavior. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing such paramagnetic species. bruker.comnih.gov

Studies on substituted pyridines have shown that upon one-electron oxidation, the resulting radical cation can have either a σ- or π-electronic structure. rsc.org In a σ-radical, the unpaired electron resides in the in-plane s-p hybrid 'lone-pair' orbital on the nitrogen atom. rsc.org In a π-radical, the electron occupies the highest filled π-orbital. rsc.org The ground state of the radical is determined by the relative energies of these orbitals, which can be tuned by the substituents on the pyridine ring. rsc.orgusgs.gov

In the context of metal complexes, the redox activity is often ligand-based. For example, in the electron transfer series of [Cr(tpy)₂]ⁿ⁺, all one-electron transfer processes from n=3 to n=0 are centered on the terpyridine ligands. acs.org This leads to the formation of coordinated π-radical monoanions (tpy•⁻) and dianions (tpy²⁻). acs.org The electronic structure of these radical-containing complexes can be complex; for instance, a formal Ni(0) complex, Ni(tpy)₂, is better described as a high-spin Ni(II) center coordinated to two radical anionic terpyridine ligands, [Ni²⁺(tpy⁻•)₂]⁰. nih.gov The investigation of these intermediates relies on a combination of experimental techniques, including EPR spectroscopy and spectroelectrochemistry, supported by DFT calculations to elucidate their precise electronic structures. acs.org

Coordination Chemistry: Ligand Interactions and Complex Formation

As a substituted terpyridine, this compound is an effective tridentate ligand that forms stable complexes with a wide range of transition metals. wikipedia.org Its coordination behavior is influenced by the steric bulk of the 2-methylphenyl groups, which can affect the geometry and properties of the resulting metal complexes.

Binding Modes and Coordination Geometries with Metal Centers

The 2,2':6',2''-terpyridine framework typically acts as a tridentate, meridional ligand, binding a metal ion through its three nitrogen atoms to form two stable, five-membered chelate rings. wikipedia.orgnih.gov This coordination mode is characteristic of complexes with the [M(tpy)₂]ⁿ⁺ or [M(tpy)X₃]ⁿ⁺ motifs. researchgate.net

The coordination geometry is highly dependent on the metal ion. For instance, nickel(II) ions frequently form six-coordinate complexes with two terpyridine ligands, [Ni(tpy)₂]²⁺, resulting in a distorted octahedral geometry. nih.gov In these structures, the Ni-N bonds to the central pyridine rings are often shorter than those to the peripheral rings, leading to a compressed octahedral environment. nih.gov

Copper(II) complexes with substituted terpyridine ligands often exhibit five-coordinate geometries. nih.govacs.org In many cases, these adopt a square pyramidal structure. nih.govnih.gov For example, dimeric complexes with the formula [Cu₂Cl₂(R-terpy)₂]²⁺ feature two square-pyramidal copper centers connected by bridging chloride ligands. nih.govacs.org The geometry of copper(II) complexes can be influenced by the electronic properties of the ligand, with evidence suggesting that the sigma-donor ability of the polypyridine ligand can control whether the resulting geometry is closer to square pyramidal or trigonal bipyramidal. nih.gov

Table 1: Representative Structural Parameters for Metal Complexes with Terpyridine-Type Ligands

| Complex | Metal Center | Coordination Geometry | M-Ncentral (Å) | M-Nperipheral (Å) | N-M-N Bite Angle (°) | Reference |

|---|---|---|---|---|---|---|

| [Ni(terpyCOOH)₂]²⁺ | Ni(II) | Compressed Octahedral | 2.008 | 2.110 (avg) | ~78.7 (avg) | nih.gov |

| [Cu₂Cl₂(R-terpy)₂]²⁺ | Cu(II) | Square Pyramidal | 1.919–1.941 | 2.008–2.039 | 79.5–80.5 | nih.gov |

| [Cu(L³')(NCS)₂] | Cu(II) | Square Pyramidal | 1.964 | 2.031, 2.052 | ~79.1 (avg) | nih.gov |

Note: Data is for structurally similar terpyridine ligands as proxies for this compound. terpyCOOH is 4′-carboxyl-2,2′:6′,2″-terpyridine; R-terpy represents various substituted terpyridines; L³' is 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.

Thermodynamic and Kinetic Aspects of Complexation

The formation of a metal complex is governed by both thermodynamic and kinetic factors. numberanalytics.com Thermodynamics dictates the stability of the final complex, quantified by the stability constant (Kstab) or its logarithm (log β), which is the equilibrium constant for the formation reaction. wikipedia.orglibretexts.orgyoutube.com A large stability constant indicates a strong metal-ligand interaction and a very stable complex. youtube.com For example, multidentate ligands like hydroxypyridinonates can form exceptionally stable complexes with metal ions like Zr(IV) and Pu(IV), with log β values exceeding 40. hopotx.com While specific stability constants for this compound are not readily found, its tridentate nature implies the formation of thermodynamically stable complexes due to the chelate effect.

Ligand Field Theory and Electronic Structure of Resulting Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (such as color and magnetism) of transition metal complexes. It describes how the interaction between the metal d-orbitals and the ligand orbitals lifts the degeneracy of the d-orbitals. The magnitude and pattern of this splitting are determined by the geometry of the complex and the nature of the ligands.

In a pseudo-octahedral Ni(II) complex, such as [Ni(tpy)₂]²⁺, the six nitrogen donor atoms from the two terpyridine ligands create an octahedral ligand field. This field splits the five d-orbitals into a lower-energy triplet (t₂g) and a higher-energy doublet (eg). For a d⁸ ion like Ni(II), this leads to a (t₂g)⁶(eg)² electron configuration, resulting in a paramagnetic complex with two unpaired electrons. A slight distortion from perfect octahedral symmetry, such as the axial compression seen in some bis-terpyridine Ni(II) complexes, further splits these levels and is responsible for magnetic anisotropy, quantified by the zero-field splitting parameter (D). nih.gov

For a five-coordinate, square pyramidal Cu(II) complex, which has a d⁹ electron configuration, the d-orbital splitting is more complex. The dₓ₂-y₂ orbital, pointing towards the four basal ligands, is the highest in energy. The remaining d-orbitals (d₂₂, dxy, dxz, dyz) are arranged at lower energies. The single unpaired electron typically resides in the highest energy dₓ₂-y₂ orbital. The electronic transitions between these split d-orbitals are responsible for the characteristic colors of such complexes. fau.de The electronic structure of a formal Ni(0) complex with two terpyridine ligands has been described as a Ni(II) center with two radical anionic ligands, indicating that the ligand orbitals can be low enough in energy to accept electrons from the metal, a concept that goes beyond simple LFT and incorporates molecular orbital theory. nih.gov

Principles of Advanced Materials Integration and Supramolecular Engineering Utilizing 2,6 Bis 2 Methylphenyl 4 Phenylpyridine

Design Considerations for 2,6-Bis(2-methylphenyl)-4-phenylpyridine as a Building Block in Coordination Assemblies

The compound this compound is a sophisticated molecular scaffold belonging to the aryl-substituted pyridine (B92270) class. Its utility as a building block in coordination and supramolecular chemistry stems from a carefully balanced interplay of steric and electronic features inherent to its design. The central pyridine ring acts as a primary coordination site, while the flanking aryl substituents dictate the spatial and interactive properties of the resulting assemblies.

The rational design of ligands for creating specific coordination environments is a cornerstone of modern materials science. In the case of this compound, its architecture is deliberately structured to control how it interacts with metal centers.

The key design elements include:

Steric Hindrance : The two 2-methylphenyl (o-tolyl) groups at the 2- and 6-positions of the pyridine ring introduce significant steric bulk. This crowding around the nitrogen donor atom is not accidental; it is a design feature to create a sterically hindered coordination site. rsc.org This bulk can prevent the formation of simple, fully coordinated complexes and instead favor the assembly of unique structures like molecular "bowls" or cages. acs.org For instance, in related sterically demanding ligand systems, significant steric crowding has been observed, leading to unusual coordination geometries and the formation of complex assemblies capable of encapsulating guest molecules. acs.org The ortho-methyl groups force the phenyl rings to twist out of the plane of the pyridine ring, creating a non-planar, propeller-like shape that influences the approach of metal ions and other molecules.

Electronic Properties : The central pyridine ring is an electron-deficient aromatic system, making its nitrogen atom a good Lewis base for coordinating to metal cations. The phenyl group at the 4-position further modifies the electronic landscape of the molecule through conjugation, influencing its photophysical properties and its ability to engage in π-interactions. wikipedia.org This strategic placement of substituents allows for the fine-tuning of the ligand's electronic and, consequently, its binding and emissive properties. wikipedia.org

These features make this compound an excellent candidate for constructing discrete, high-symmetry coordination cages and complex polymers where the coordination number and geometry around the metal ion are precisely controlled by the ligand's steric demands. rsc.orgacs.org

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent intermolecular forces. For this compound, its multiple aromatic rings and specific substituents provide a rich platform for directed interactions that drive the formation of complex supramolecular architectures.

Key intermolecular interactions guiding self-assembly include:

π-π Stacking Interactions : With one pyridine ring, one phenyl ring, and two methylphenyl rings, the molecule has extensive surface area for π-π stacking. These interactions are fundamental in the crystal packing of aromatic molecules and play a major role in the formation of supramolecular structures. researchgate.netacs.org The interactions can occur in various geometries, such as parallel-displaced or T-shaped (edge-to-face), and their collective strength significantly stabilizes the resulting assembly. researchgate.net In related systems, π-π stacking between pyridine rings has been shown to direct the formation of 1D chains and 2D layers. researchgate.netrsc.orgresearchgate.net

Hydrogen Bonding : Although a classic hydrogen bond donor is absent, the molecule can participate in weaker C-H···N and C-H···π hydrogen bonds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the numerous C-H bonds on the aryl rings can act as donors. In the crystal structure of a related bulky pyridylamidine, intermolecular N-H···N and C-H···N interactions were observed to link molecules into infinite chains. nih.gov Similarly, C-H···π interactions are noted for linking molecules in a structurally analogous compound, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine. nih.gov

These directed interactions allow for the programmed assembly of molecules into higher-order structures, a foundational strategy in supramolecular chemistry and crystal engineering. nih.gov

Supramolecular Architectures and Crystal Engineering Principles

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The specific shape and chemical nature of this compound make it an interesting subject for studying the principles that govern the formation of supramolecular architectures.

The way molecules pack into a crystal lattice is profoundly influenced by their shape, flexibility, and the steric hindrance presented by their substituents. nih.gov For this compound, these factors are particularly pronounced.

Steric Effects on Packing Efficiency : Large, bulky, and irregularly shaped molecules often pack less efficiently than planar or symmetrical ones. The steric bulk of the 2-methylphenyl groups in this compound can lead to the formation of voids or channels within the crystal lattice. This phenomenon is a key principle in the design of porous organic materials and host-guest systems. Computational studies on related systems have shown that steric factors of substituents govern reaction outcomes and molecular structure. nih.gov The inability to pack closely can be exploited to create materials that can accommodate guest molecules.

The study of positional isomerism in related ligand systems has demonstrated its crucial role in dictating the final supramolecular topology and crystal packing. nih.govresearchgate.net

In the solid state, the arrangement of this compound molecules is stabilized by a network of weak hydrogen bonds and π-stacking interactions. These non-covalent forces are the "glue" that holds the supramolecular architecture together.

Hydrogen Bonding : The primary hydrogen bond acceptor is the pyridine nitrogen atom. It can interact with weak C-H donors from neighboring molecules, forming C-H···N linkages. Furthermore, the electron-rich π-systems of the four aromatic rings can act as acceptors for C-H···π interactions. These types of interactions are common in pyridine-containing crystal structures and contribute significantly to their stability. nih.govnih.gov For example, in a related compound, intermolecular C-H···π interactions are the primary force linking molecules together. nih.gov

Pi-Stacking Interactions : The presence of multiple aromatic rings facilitates a variety of π-stacking arrangements. acs.org These can include face-to-face stacking between parallel rings or, more commonly for substituted systems, offset-parallel and T-shaped (edge-to-face) geometries. researchgate.netnih.gov Theoretical and experimental studies on pyridine derivatives confirm that antiparallel and displaced geometries are often energetically favorable. researchgate.net The interplay between these different stacking modes among the central pyridine, the 4-phenyl, and the two 2-methylphenyl rings dictates the final three-dimensional structure.

Table 1: Key Intermolecular Interactions in the Solid State

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Structure |

|---|---|---|---|

| C-H···N Hydrogen Bond | Aromatic C-H groups | Pyridine Nitrogen | Directional force linking molecules into chains or networks. nih.gov |

| C-H···π Hydrogen Bond | Aromatic C-H groups | π-electron cloud of any of the four aryl rings | Stabilizes packing by connecting molecules in multiple dimensions. nih.gov |

| π-π Stacking | Aryl Ring (Pyridine, Phenyl, Methylphenyl) | Aryl Ring (Pyridine, Phenyl, Methylphenyl) | Major cohesive force, dictates layering and inter-planar spacing. researchgate.netrsc.org |

The tendency of bulky molecules like this compound to pack inefficiently opens the door to the creation of multi-component crystals, such as co-crystals, salts, or solvates. nih.gov When the voids in the crystal lattice are occupied by solvent or other small molecules (guests), a host-guest system is formed.

Methodologies for Formation:

Crystallization from Solution : The most common method is slow evaporation of a solvent from a solution containing the host molecule and a potential guest. If the guest molecule has a complementary size, shape, and chemical affinity for the voids created by the host, it can be incorporated into the lattice, forming a solvate or a host-guest complex.

Co-crystallization : This involves crystallizing the primary compound with a second, distinct neutral molecule (a co-former). The components then interact via non-covalent bonds to form a new, stable crystalline phase with a defined stoichiometric ratio.

Vapor Diffusion : Exposing crystals of the host compound to the vapor of a volatile guest molecule can lead to the guest diffusing into and occupying the voids within the crystal structure.

Structural Analysis: Single-crystal X-ray diffraction is the definitive technique for analyzing these systems. It provides precise information on:

The exact location of both the host and guest molecules within the unit cell.

The stoichiometry of the host-guest complex.

The specific intermolecular interactions (hydrogen bonds, π-stacking) between the host and guest, and between host molecules themselves.

The geometry and volume of the cavities within the host lattice.

A concrete example of this principle is seen in a related bulky arylamidine, which crystallizes as a toluene (B28343) hemisolvate, where a toluene molecule is incorporated for every two molecules of the host. nih.gov This demonstrates how sterically demanding ligands can readily form multi-component crystals with solvent molecules.

Table 2: Methodologies for Multi-Component Crystal Formation

| Methodology | Description | Typical Outcome |

|---|---|---|

| Slow Evaporation | Crystallizing the host from a solvent system containing a potential guest. | Solvates, Co-crystals, Host-Guest Complexes. nih.gov |

| Liquid-Liquid Diffusion | Layering a solution of the host on top of a solution of the guest (in a miscible solvent), allowing slow mixing at the interface. | High-quality single crystals of co-crystals or complexes. |

| Vapor Diffusion | A solution of the host is placed in a sealed container with a reservoir of a volatile guest; the guest vapor diffuses into the host solution. | Host-Guest Complexes. |

| Solid-State Grinding | Mechanically grinding the host and guest compounds together, sometimes with a small amount of solvent (liquid-assisted grinding). | Co-crystals, often as microcrystalline powders. |

Polymeric Systems and Macromolecular Integration

The integration of specific, functional moieties into macromolecular structures is a cornerstone of modern materials science. The this compound unit, with its sterically hindered and electronically distinct pyridine core, offers unique opportunities for creating advanced polymeric systems. Its incorporation can significantly influence polymer properties, from thermal stability to self-assembly behavior, paving the way for novel applications.

Incorporation into Polymer Backbones and Side Chains: Synthetic Strategies and Structural Characterization

The deliberate placement of the this compound moiety into polymeric structures can be achieved through two primary pathways: integration into the main polymer backbone or attachment as a pendant side chain. Each strategy imparts distinct properties to the final material and requires tailored synthetic approaches.

Main-Chain Incorporation: Introducing the pyridine unit directly into the polymer backbone typically involves step-growth polymerization techniques. For instance, functionalized derivatives of this compound, such as di-carboxylic acids or di-amines, can be synthesized and subsequently used as monomers. These monomers can then be co-polymerized with other suitable comonomers, like tetra-amines or di-anhydrides, to form polymers such as polyimides or polybenzimidazoles (PBIs). benicewiczgroup.com A significant advantage of this approach is the creation of rigid polymer backbones with enhanced thermal stability and specific electronic properties conferred by the regular spacing of the pyridine units. Superacid-catalyzed polymerization is another advanced, single-step method for producing high-molecular-weight poly(arylene pyridine)s. acs.orgacs.org

Side-Chain Functionalization: Attaching the pyridine moiety as a side chain offers greater modularity and often involves chain-growth polymerization. A common strategy is to first synthesize a monomer, such as a styrene (B11656) or acrylate (B77674) derivative, that already contains the this compound group. This functional monomer can then be polymerized or co-polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). acs.orglookchem.com These methods allow for precise control over the polymer's molecular weight and architecture, enabling the creation of block copolymers where the pyridine functionality is confined to specific segments. lookchem.com Post-polymerization modification is another viable route, where a pre-existing polymer with reactive sites is treated with a derivative of this compound to graft it onto the side chains. acs.org

Structural Characterization: Regardless of the synthetic strategy, rigorous characterization is essential to confirm the structure and purity of the resulting polymers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic vibrational bands of the pyridine ring and other functional groups within the polymer structure.

Gel Permeation Chromatography (GPC): GPC is crucial for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers, providing insight into the effectiveness of the polymerization control. lookchem.com

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and phase transitions (e.g., glass transition temperature, T₉) of the polymers, which are often enhanced by the rigid aromatic structure of the incorporated pyridine unit. benicewiczgroup.com

Interactive Data Table: Synthetic Strategies and Characterization of Pyridine-Containing Polymers

| Polymerization Strategy | Typical Monomers/Reactants | Polymer Type | Key Characterization Techniques | Primary Findings/Advantages |

| Main-Chain Incorporation (Step-Growth) | Pyridine dicarboxylic acids, Tetra-aminobiphenyl (TAB) | Polybenzimidazole (PBI) | I.V., TGA, ¹H NMR | High thermal stability, direct formation of phosphoric acid-doped membranes. benicewiczgroup.com |

| Main-Chain Incorporation (Superacid-Catalyzed) | Arylene and pyridine precursors | Poly(arylene pyridine) | ¹H NMR, FT-IR, TGA, DSC | Single-step synthesis of high molecular weight, ether-free polymers. acs.orgacs.org |

| Side-Chain Functionalization (RAFT/ATRP) | Styrene or (meth)acrylate with pendant pyridine | Block or Random Copolymers | GPC, ¹H NMR | Controlled architecture, narrow polydispersity, terpy-functional blocks. lookchem.com |

| Side-Chain Functionalization (Grafting) | Poly(styrene-maleic acid), Pyridine derivatives | Grafted Copolymers | UV-Vis, Fluorescence Spectroscopy | Enhanced fluorescence and antimicrobial properties. mdpi.com |

Design of Polymer Architectures with Pyridine Moieties: Morphological Control and Interfacial Chemistry

The design of polymer architectures containing pyridine moieties like this compound is driven by the desire to control material properties at the nanoscale and dictate their behavior at interfaces. The unique electronic and steric nature of this building block plays a critical role in both morphology and interfacial interactions.

Morphological Control: The architecture of a polymer—whether it is a linear random copolymer, a block copolymer, or a more complex dendritic or star-shaped structure—profoundly influences its solid-state morphology. lookchem.com

Block Copolymers: By synthesizing block copolymers where one block contains the pyridine units and the other is a chemically distinct polymer (e.g., polystyrene or polymethylmethacrylate), microphase separation can be induced. lookchem.com This process leads to the self-assembly of well-ordered nanostructures such as lamellae, cylinders, or spheres. The bulky 2-methylphenyl groups on the pyridine unit can influence the packing and interfacial curvature of these domains, offering a handle to tune the morphology.

Supramolecular Assembly: The nitrogen lone pair on the pyridine ring is a key functional site for non-covalent interactions. It can form hydrogen bonds or coordinate with metal ions. rsc.org This allows for the creation of supramolecular polymers or crosslinked networks. For example, the coordination of metal ions with pyridine-containing polymers can reinforce the material, leading to the formation of distinct 3D networks and influencing properties like gelation. rsc.org

Interfacial Chemistry: The behavior of these polymers at interfaces is largely governed by the pyridine nitrogen.

Adhesion and Surface Modification: The lone pair of electrons on the pyridine nitrogen can form dative bonds with metal surfaces or interact strongly with acidic surface sites. This makes pyridine-containing polymers excellent candidates for corrosion-inhibiting coatings, adhesion promoters, and surface modifiers. The orientation of the pyridine ring at an interface—whether it lies flat or stands perpendicular—can be influenced by substrate chemistry and molecular packing. nih.gov

Sensing and Catalysis: As a basic site, the pyridine nitrogen can be protonated, making the polymer's properties (e.g., conductivity, solubility) responsive to pH. This is a key principle in designing materials for sensors or membranes for fuel cells, where the pyridine groups facilitate proton transport. acs.org The electron-rich nitrogen can also act as a binding site for catalysts or as a catalytic site itself.

Interactions with Other Materials: When blended with other polymers, such as epoxies, the pyridine ring can form strong interfacial interactions, enhancing compatibility and load transfer between the phases. acs.org This leads to improved mechanical properties, including toughness and tensile strength, as the rigid pyridine units reinforce the polymer matrix at a molecular level. acs.org

Interactive Data Table: Polymer Design and Interfacial Properties

| Polymer Architecture | Driving Force for Morphology | Resulting Morphology | Key Interfacial Interaction | Application Area |

| Block Copolymers | Microphase Separation | Nanodomains (lamellae, cylinders) | Preferential segregation to interfaces | Nanostructured materials, Templates |

| Metal-Coordinated Networks | Metal-ligand bonding (Pyridine-Metal) | Crosslinked 3D networks | Coordination bonding | Self-healing materials, Gels. rsc.org |

| Linear Homopolymers (thin films) | Substrate Interaction | Ordered monolayers | Dative bonding (N-metal), Hydrogen bonding | Coatings, Surface Modification. nih.gov |

| Polymer Blends (e.g., with Epoxy) | Intermolecular forces | Reinforced matrix | Pyridine-Epoxy interactions | High-performance composites. acs.org |

Future Research Directions and Emerging Opportunities in 2,6 Bis 2 Methylphenyl 4 Phenylpyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Pyridine (B92270) Architectures

The synthesis of polysubstituted pyridines, particularly 2,4,6-triarylpyridines, is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. orgchemres.org While classical methods like the Kröhnke synthesis exist, future research is geared towards more efficient, sustainable, and atom-economical approaches.

One-pot, multi-component reactions represent a significant leap forward. These strategies allow for the construction of complex molecules like 2,6-Bis(2-methylphenyl)-4-phenylpyridine from simple precursors in a single step, minimizing waste and simplifying purification. Recent advancements have focused on the use of novel catalysts to drive these transformations under environmentally benign conditions.

Key areas for future development include:

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of recovery and reusability. Zeolites, such as ZSM-5, have been shown to be effective for the solvent-free synthesis of 2,4,6-triarylpyridines, providing high yields and a recyclable catalytic system. tandfonline.com

Magnetic Nanoparticles: Catalysts based on magnetic nanoparticles, such as cobalt-decorated hydrotalcite (Fe₃O₄/HT-Co), are emerging as highly efficient and easily separable options for the synthesis of triarylpyridines. orgchemres.org These catalysts can be removed from the reaction mixture using an external magnet, streamlining the work-up process. orgchemres.orgresearchgate.net

Green Solvents and Conditions: A strong emphasis is being placed on replacing traditional organic solvents with more sustainable alternatives. Polyethylene glycol (PEG-400) has been successfully employed as a green reaction medium for the synthesis of 2,4,6-triaryl pyridines. Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, are being explored to reduce environmental impact and reaction times. tandfonline.comrsc.org

Alternative Nitrogen Sources: Research into alternative nitrogen sources beyond ammonium (B1175870) acetate (B1210297) is ongoing. Hexamethyldisilazane (B44280) (HMDS) has been identified as a viable nitrogen source in microwave-assisted syntheses, with Lewis acids controlling the selective formation of pyridines. rsc.org

A comparative look at various catalytic systems highlights the trend towards sustainability and efficiency.

| Catalyst System | Precursors | Conditions | Yield | Sustainability Aspect |

| ZSM-5 | Substituted benzaldehydes, acetophenones, ammonium acetate | Solvent-free, 110°C | High | Reusable heterogeneous catalyst, solvent-free. tandfonline.com |

| Magnetic nano-Fe₃O₄ | Acetophenone (B1666503), methyl arenes, ammonium acetate | Water | 80% | Recyclable magnetic catalyst, water as solvent. researchgate.net |

| Fe₃O₄/HT-Co | Acetophenones, aryl aldehydes, ammonium acetate | Solvent-free, reflux | High | Reusable magnetic catalyst, solvent-free, aerobic oxidation. orgchemres.org |

| CoCl₂·6H₂O | Benzaldehyde, acetophenone, ammonium acetate | Solvent-free, 110°C | up to 90% | Recyclable catalyst, solvent-free. tandfonline.com |

| [t-Bu₂Sn(OH)(H₂O)]₂²⁺2OTf⁻ | Aldehydes, ketones, ammonium source | Solvent-free | High | Air-stable catalyst, solvent-free conditions. researchgate.net |

Advancements in High-Resolution Spectroscopic and Imaging Techniques for In-Situ Analysis of Reaction Processes

Understanding the intricate mechanisms of multi-component reactions that form complex pyridines requires sophisticated analytical tools capable of real-time monitoring. Future research will increasingly rely on advanced spectroscopic and imaging techniques to provide unprecedented insights into reaction kinetics, intermediate formation, and catalyst behavior.

In-Situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for mechanistic studies. For instance, in-situ IR has been used to identify key intermediates, such as propylene (B89431) imine, in the synthesis of pyridines from acrolein and ammonia (B1221849). researchgate.net Similarly, ¹³C and ¹⁵N NMR spectroscopy have been instrumental in elucidating the step-by-step mechanism of the Hantzsch pyridine synthesis, confirming the roles of chalcone (B49325) and enamine intermediates. lookchem.com Applying these techniques to the synthesis of this compound could resolve ambiguities in the reaction pathway and help optimize conditions for higher yields and purity.

Advanced Imaging Techniques: The frontier of reaction analysis lies in the application of high-resolution imaging. While traditionally used in materials and biological sciences, techniques like Magnetic Resonance Imaging (MRI) and Scanning Transmission X-ray Microscopy (STXM) hold immense potential for chemical reaction engineering. oup.comnih.gov

Chemical Shift Imaging (CSI) with MRI: This could allow for spatially resolved, non-invasive monitoring of chemical transformations within a reactor, providing data on concentration gradients and reaction fronts.

Cryo-Transmission Electron Microscopy (Cryo-TEM): Recent developments in cryo-TEM enable the elemental analysis of organic nanomaterials in a near-native state. wiley.com This could be adapted to study catalyst structure and deactivation mechanisms at the nanoscale during the synthesis of complex pyridines.

Scanning Transmission X-ray Microscopy (STXM): STXM provides chemical speciation at high spatial resolution, making it suitable for studying catalyst-reactant interactions on heterogeneous surfaces in real-time. oup.com